4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
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Overview
Description
4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C21H13Br2ClN2O3 and a molecular weight of 536.61 g/mol . This compound is known for its unique structure, which includes bromine, chlorine, and carbohydrazonoyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves multiple steps. One common method includes the reaction of 4-bromobenzoyl chloride with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 2-chlorobenzoic acid under specific conditions to yield the final product . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions to increase yield and purity.
Chemical Reactions Analysis
4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other groups using reagents like sodium iodide or potassium fluoride.
Oxidation and Reduction: The carbohydrazonoyl group can undergo oxidation to form corresponding oxides or reduction to form hydrazides.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and carbohydrazonoyl groups into other molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets .
Comparison with Similar Compounds
4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can be compared with similar compounds such as:
4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has a similar structure but with a different position of the bromine atom, leading to different chemical properties.
4-Bromo-2-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate:
4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate: The hydroxy group in this compound provides different chemical and biological properties compared to the original compound.
Properties
CAS No. |
769156-26-5 |
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Molecular Formula |
C21H13Br2ClN2O3 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H13Br2ClN2O3/c22-15-7-5-13(6-8-15)20(27)26-25-12-14-11-16(23)9-10-19(14)29-21(28)17-3-1-2-4-18(17)24/h1-12H,(H,26,27)/b25-12+ |
InChI Key |
QTKYLLVDYROGCC-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=C(C=C3)Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
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